1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-2,2-DIMETHYLPROPAN-1-ONE
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Overview
Description
1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-2,2-DIMETHYLPROPAN-1-ONE is a complex organic compound that belongs to the class of piperazine derivatives This compound is known for its unique chemical structure, which includes a methoxyphenyl group, a piperazine ring, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-2,2-DIMETHYLPROPAN-1-ONE typically involves multiple steps. One common method involves the reaction of 1-(2-methoxyphenyl)piperazine with a suitable acylating agent to form the intermediate compound. This intermediate is then reacted with a piperidinyl derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents, optimized reaction conditions, and advanced purification techniques to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-2,2-DIMETHYLPROPAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine and piperidinyl rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield phenolic derivatives, while reduction of the carbonyl group can yield alcohol derivatives .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It has been studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-2,2-DIMETHYLPROPAN-1-ONE involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: A simpler derivative with similar structural features.
1-(4-Methoxyphenyl)piperazine: Another derivative with a methoxy group at a different position.
1-(2,3-Dichlorophenyl)piperazine: A derivative with additional chlorine substituents.
Uniqueness
1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-2,2-DIMETHYLPROPAN-1-ONE is unique due to its combination of a methoxyphenyl group, a piperazine ring, and a piperidinyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O3/c1-22(2,3)21(27)25-11-9-17(10-12-25)20(26)24-15-13-23(14-16-24)18-7-5-6-8-19(18)28-4/h5-8,17H,9-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRMBDMVZXXEHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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